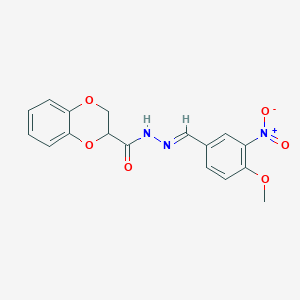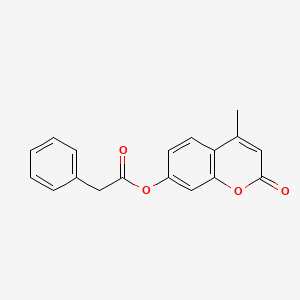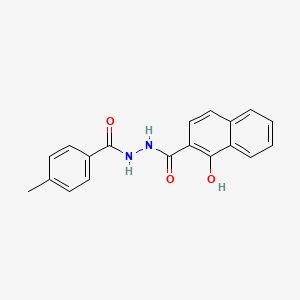
N'-(4-methoxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methoxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as MNBDH, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MNBDH is a derivative of benzodioxine and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of MNBDH is not fully understood. However, studies have suggested that MNBDH exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. MNBDH has also been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis. In Alzheimer's disease, MNBDH has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
MNBDH has been shown to have various biochemical and physiological effects. Studies have shown that MNBDH can induce oxidative stress in cancer cells, leading to apoptosis. MNBDH has also been shown to inhibit the expression of various genes involved in cancer cell proliferation and survival. In Alzheimer's disease, MNBDH has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBDH has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. MNBDH has also been shown to have potent anti-cancer and anti-Alzheimer's disease activity, making it a valuable tool for studying these diseases. However, MNBDH has some limitations for lab experiments. It is not water-soluble, making it difficult to administer in vivo. MNBDH also has some toxicity concerns, which need to be addressed before its use in clinical trials.
Direcciones Futuras
MNBDH has several potential future directions. One of the significant directions is its use as an anti-cancer agent. MNBDH has shown potent anti-cancer activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. MNBDH also has potential use in the treatment of Alzheimer's disease, and further studies are needed to determine its safety and efficacy in vivo. MNBDH can also be modified to improve its water solubility and reduce its toxicity, making it a more viable drug candidate for clinical trials.
Conclusion:
MNBDH is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MNBDH is synthesized through a specific method and has been studied for its potential use as an anti-cancer agent and in the treatment of Alzheimer's disease. MNBDH has shown potent anti-cancer and anti-Alzheimer's disease activity, making it a valuable tool for studying these diseases. However, MNBDH has some limitations for lab experiments, and further studies are needed to determine its safety and efficacy in vivo. MNBDH has several potential future directions, including its use as an anti-cancer agent and in the treatment of Alzheimer's disease.
Métodos De Síntesis
MNBDH is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The synthesis method of MNBDH has been optimized to obtain a high yield of the compound.
Aplicaciones Científicas De Investigación
MNBDH has been studied for its potential use in various scientific research applications. One of the significant applications of MNBDH is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that MNBDH has a potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. MNBDH has also been studied for its potential use in the treatment of Alzheimer's disease, where it has shown promising results in inhibiting the formation of beta-amyloid plaques.
Propiedades
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-24-13-7-6-11(8-12(13)20(22)23)9-18-19-17(21)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVARCCQDYOCJH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5744990.png)
![N-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5744998.png)
![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)

![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)